
Ethyl 2-acetyl-3-(2-furyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with furfural. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The general reaction scheme is as follows:
Ethyl acetoacetate+FurfuralBaseEthyl 2-(furan-2-ylmethylene)-3-oxobutanoate
Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The furan ring in Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized furans, carboxylic acids.
Reduction: Alcohols, reduced furans.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Scientific Research Applications
Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrially important compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Furfural: A primary furan platform chemical used in the synthesis of various derivatives.
5-Hydroxymethylfurfural: Another important furan derivative with applications in the production of bio-based materials.
2,5-Furandicarboxylic Acid: A secondary furan platform chemical used in the manufacture of polymers and other materials.
Uniqueness: Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate is unique due to its specific structure, which combines the reactivity of the furan ring with the functional groups of an ester and a ketone. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
17448-84-9 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl (2E)-2-(furan-2-ylmethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-3-14-11(13)10(8(2)12)7-9-5-4-6-15-9/h4-7H,3H2,1-2H3/b10-7+ |
InChI Key |
ZUESCZJMGZUYEH-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


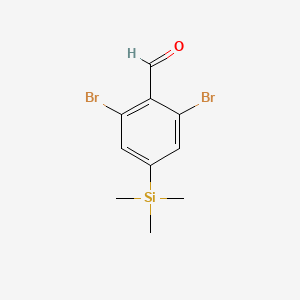
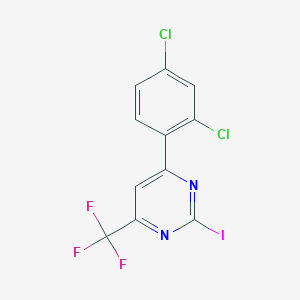

![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
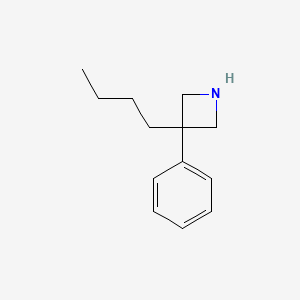
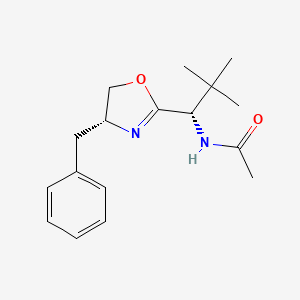
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
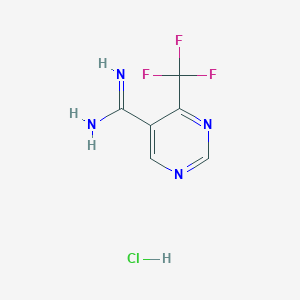

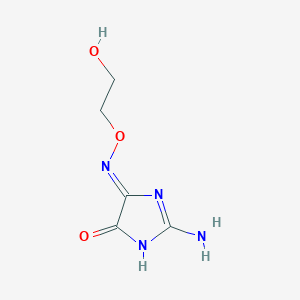
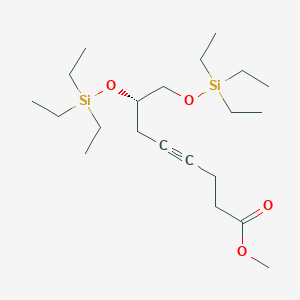
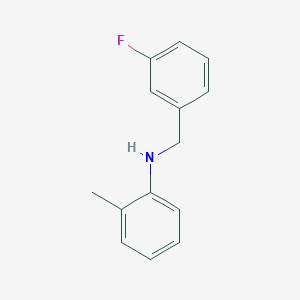

![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
